

A Comparative Guide to FT-IR Spectral Interpretation: N-(tert-Butoxycarbonyl)-2-bromoaniline

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Compound of Interest

Compound Name: *N-(tert-Butoxycarbonyl)-2-bromoaniline*

Cat. No.: *B1336153*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectrum of **N-(tert-Butoxycarbonyl)-2-bromoaniline** with its precursor, 2-bromoaniline. Understanding the key spectral differences is crucial for confirming the successful Boc-protection of 2-bromoaniline, a common step in the synthesis of various pharmaceutical compounds.

Data Presentation: Comparative FT-IR Data

The following table summarizes the key vibrational frequencies and their assignments for 2-bromoaniline and the expected peaks for **N-(tert-Butoxycarbonyl)-2-bromoaniline**. This comparison highlights the spectral shifts and new peaks that appear upon successful reaction, providing clear evidence of the transformation.

Functional Group	Vibrational Mode	2-Bromoaniline (Starting Material) Wavenumber (cm ⁻¹)	N-(tert-Butoxycarbonyl)-2-bromoaniline (Product) Expected Wavenumber (cm ⁻¹)	Key Observations
N-H (Amine/Amide)	Stretch	3440-3360 (two bands, primary amine)	~3350 (single band, secondary amide)	Disappearance of the primary amine's two-band signal and appearance of a single N-H stretch for the secondary amide.
C=O (Carbonyl)	Stretch	N/A	~1710	Appearance of a strong carbonyl peak is a primary indicator of successful Boc-protection.
C-N	Stretch	~1280 (Aromatic amine)	~1335-1250 (Aromatic amide)	Shift in the C-N stretching frequency.
C-H (Aromatic)	Stretch	3100-3000	3100-3000	Generally unchanged.
C=C (Aromatic)	Stretch	1600-1450	1600-1450	Minor shifts may be observed due to changes in ring substitution.
C-H (Aliphatic)	Stretch	N/A	2980-2870	Appearance of peaks corresponding to

				the tert-butyl group.
N-H	Bend	1620 (Primary amine)	1540-1520 (Amide II band)	Disappearance of the primary amine bend and appearance of the amide II band.
C-Br	Stretch	500-680	500-680	Generally unchanged.

Experimental Protocols

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

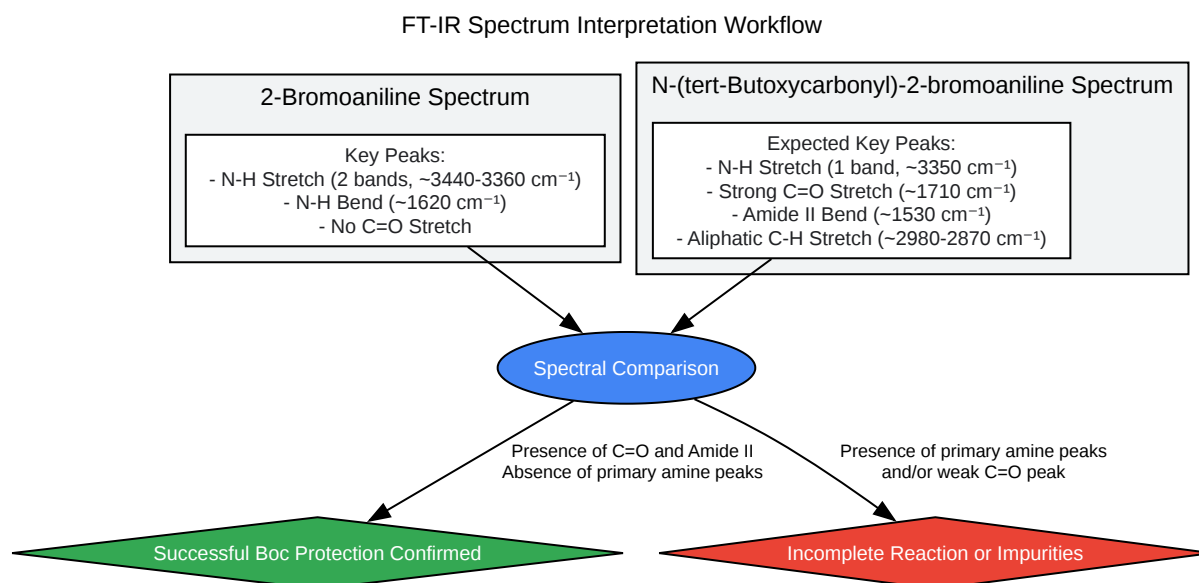
A common and convenient method for analyzing solid samples like **N-(tert-Butoxycarbonyl)-2-bromoaniline** is ATR-FTIR.

Protocol:

- **Background Spectrum:** Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and environment.
- **Sample Preparation:** Place a small amount of the solid **N-(tert-Butoxycarbonyl)-2-bromoaniline** sample directly onto the ATR crystal.
- **Apply Pressure:** Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.
- **Acquire Spectrum:** Collect the FT-IR spectrum of the sample. Typically, spectra are recorded in the 4000-400 cm^{-1} range.
- **Cleaning:** After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mandatory Visualization

The following diagram illustrates the logical workflow for interpreting the FT-IR spectrum to confirm the synthesis of **N-(tert-Butoxycarbonyl)-2-bromoaniline** from 2-bromoaniline.



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Caption: Workflow for FT-IR confirmation of Boc-protection.

This guide provides a foundational understanding for the FT-IR analysis of **N-(tert-Butoxycarbonyl)-2-bromoaniline**. For definitive structural confirmation, it is recommended to use this technique in conjunction with other analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

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